3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine
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Description
3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine is a useful research compound. Its molecular formula is C14H18N2O3S and its molecular weight is 294.37 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds such as diltiazem, a calcium-channel blocker and vasodilator , have been used in the management of angina pectoris and hypertension .
Mode of Action
For instance, diltiazem, a related compound, acts by selective inhibition of calcium influx through cell membranes or on the release and binding of calcium in intracellular pools .
Biochemical Pathways
It’s worth noting that benzothiazepines like diltiazem, which this compound is structurally similar to, are known to affect calcium signaling pathways .
Result of Action
Compounds with similar structures have shown various pharmacological properties such as antiviral, antioxidant, and antimalarial activities .
Biochemical Analysis
Biochemical Properties
3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as serine proteases, which are involved in the hydrolysis of peptide bonds . The interaction between this compound and these enzymes is characterized by the formation of a stable enzyme-substrate complex, which inhibits the enzyme’s activity. Additionally, this compound can bind to specific proteins, altering their conformation and function, thereby influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux and energy production within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme, preventing substrate access . This compound can also interact with DNA and RNA, leading to changes in gene expression. Additionally, this compound can modulate the activity of transcription factors, thereby influencing the transcription of specific genes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of this compound, resulting in reduced efficacy. Long-term studies have indicated that continuous exposure to this compound can lead to adaptive changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant harm . At higher doses, this compound can induce toxic effects, including liver and kidney damage, as well as alterations in blood chemistry. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional benefits are observed.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . The interaction of this compound with these enzymes can influence the overall metabolic flux, altering the levels of key metabolites and impacting cellular energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its accumulation in specific cellular compartments . Additionally, binding proteins can sequester this compound, influencing its localization and concentration within cells.
Subcellular Localization
The subcellular localization of this compound is a critical factor that determines its activity and function. This compound can be targeted to specific organelles, such as the mitochondria or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . The localization of this compound within these organelles can influence its interactions with other biomolecules and its overall efficacy in biochemical reactions.
Properties
IUPAC Name |
tert-butyl N-[(3S)-4-oxo-3,5-dihydro-2H-1,5-benzothiazepin-3-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-14(2,3)19-13(18)16-10-8-20-11-7-5-4-6-9(11)15-12(10)17/h4-7,10H,8H2,1-3H3,(H,15,17)(H,16,18)/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSONFJMJNCOAE-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CSC2=CC=CC=C2NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CSC2=CC=CC=C2NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60458109 |
Source
|
Record name | tert-Butyl [(3S)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60458109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
440634-11-7 |
Source
|
Record name | tert-Butyl [(3S)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60458109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.